4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 148204-36-8
VCID: VC21080656
InChI: InChI=1S/C15H23NO3.ClH/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2;/h9-10,13,16-17H,3-8H2,1-2H3;1H
SMILES: COC1=C(C=C2C(NCCC2=C1)CCCCO)OC.Cl
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride

CAS No.: 148204-36-8

Cat. No.: VC21080656

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

* For research use only. Not for human or veterinary use.

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride - 148204-36-8

Specification

CAS No. 148204-36-8
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2;/h9-10,13,16-17H,3-8H2,1-2H3;1H
Standard InChI Key UWFWAZOAABHODU-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(NCCC2=C1)CCCCO)OC.Cl
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CCCCO)OC.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator